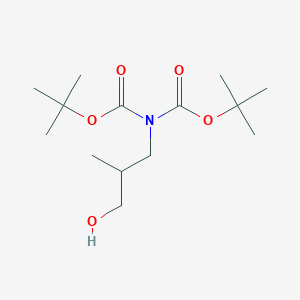

3-(N,N-DIboc-amino)-2-methyl-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(N,N-Diboc-amino)-2-methyl-propanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is a common protecting group used in organic synthesis to temporarily mask the reactivity of amines. This compound is particularly useful in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Diboc-amino)-2-methyl-propanol typically involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O). The reaction is usually carried out in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane (DCM) or ethanol. The reaction conditions are mild, often performed at room temperature, and the product is obtained after purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The catalyst and solvent can be recycled to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

3-(N,N-Diboc-amino)-2-methyl-propanol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Alkyl halides, acyl chlorides, alcohols

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

Major Products Formed

Deprotection: Free amine

Substitution: Esters, ethers

Oxidation: Carbonyl compounds

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 3-(N,N-DiBoc-amino)-2-methyl-propanol is in peptide synthesis. The Boc protecting group can be selectively removed under mild acidic conditions, enabling the formation of peptide bonds without side reactions. This method has been successfully applied to synthesize various peptides with high purity and yield.

Case Study:

A study demonstrated the efficient synthesis of a tetrapeptide using this compound as an intermediate. The final product was confirmed through mass spectrometry and NMR analysis, showcasing a yield of 86% with minimal purification steps required .

Synthesis of Bioactive Molecules

The compound serves as a key intermediate in the synthesis of several bioactive molecules, including inhibitors and agonists for various biological targets. Its structural features allow for modifications that enhance biological activity.

Case Study:

Research highlighted the use of this compound in synthesizing potent Toll-like receptor (TLR) agonists. The compound facilitated the introduction of functional groups that improved receptor binding affinity and selectivity .

Drug Development

The compound plays a crucial role in drug development processes, particularly in creating prodrugs that enhance bioavailability. Its ability to form stable intermediates allows for the development of drugs with improved pharmacokinetic properties.

Case Study:

In a patent application, this compound was utilized as an intermediate in the synthesis of lisdexamphetamine, a prodrug for ADHD treatment. The process involved multiple steps where the compound's protective groups were strategically removed to yield the active drug .

Chemical Reactions Involving this compound

The compound is involved in various chemical reactions that leverage its unique structure:

- N-arylation Reactions: It can undergo N-arylation to form aryl-substituted amines, which are valuable in medicinal chemistry.

- Deprotection Reactions: The Boc groups can be selectively removed using acid or thermal methods, allowing for further functionalization of the amino group.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(N,N-Diboc-amino)-2-methyl-propanol primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-protected Amino Acids: These compounds also feature Boc-protected amino groups and are commonly used in peptide synthesis.

N-Cbz-protected Amino Acids: These compounds use the carbobenzyloxy (Cbz) group for amino protection and are an alternative to Boc-protected compounds.

N-Fmoc-protected Amino Acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and are widely used in solid-phase peptide synthesis.

Uniqueness

3-(N,N-Diboc-amino)-2-methyl-propanol is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic transformations. The compound’s structure allows for selective deprotection, making it a valuable tool in complex organic synthesis .

Actividad Biológica

3-(N,N-DiBoc-amino)-2-methyl-propanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies, data tables, and detailed analyses of its biological activity.

Chemical Structure and Properties

The compound this compound features two Boc (tert-butyloxycarbonyl) protecting groups on the amino nitrogen, which significantly influences its reactivity and biological interactions. The presence of the Boc groups enhances stability and solubility, making it a suitable candidate for various biological applications.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on acrylamide copolymers suggest that cationic charges enhance antimicrobial activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds demonstrate a correlation between structural modifications and increased potency against specific bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC against S. aureus (μM) | MIC against P. aeruginosa (μM) |

|---|---|---|

| Guanidinium Copolymer | 37.9 | 512 |

| Ammonium Copolymer | 9.5 | 256 |

2. Cytotoxicity Studies

Cytotoxicity is a crucial factor in evaluating the safety profile of potential therapeutic agents. Studies have shown that while some guanidinium polymers exhibit higher cytotoxicity, ammonium polymers demonstrate lower toxicity levels against human epithelial lung cells (A549) even at high concentrations .

Table 2: Cytotoxicity Profiles of Polymers

| Polymer Type | IC50 (3T3 Cells) μM | IC50 (A549 Cells) μM |

|---|---|---|

| Guanidinium | 15 | 20 |

| Ammonium | >100 | >100 |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various copolymers, it was found that modifications to the polymer structure significantly influenced their interaction with bacterial membranes. The introduction of cationic charges improved binding affinity to negatively charged bacterial surfaces, enhancing their antimicrobial action .

Case Study 2: Therapeutic Applications

Another study explored the use of similar compounds in therapeutic settings, particularly for treating infections caused by resistant strains of bacteria. The findings indicated that compounds with dual functionalities (antimicrobial and cytotoxic properties) could be optimized for better therapeutic outcomes while minimizing side effects .

Research Findings

Recent research has focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity. Techniques such as structure-based drug design and molecular modeling have been employed to predict interactions with biological targets, leading to the identification of more potent analogs .

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-10(9-16)8-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h10,16H,8-9H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUCKBWBPKKNBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.